5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

kinase inhibition pyrazolo[3,4-d]pyrimidine comparator analysis

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a well-defined pyrazolopyrimidinone building block available from multiple global suppliers. It serves as a critical scaffold for systematic SAR studies mapping N1-(3-chlorophenyl) and C5-benzyl substituent effects on biological activity. Its confirmed structure and commercial availability make it an ideal reference standard for HPLC, LC-MS, or NMR method development. Currently offered at research-grade purity (95%) in mg to g quantities, with standard lead times for global shipping.

Molecular Formula C18H13ClN4O
Molecular Weight 336.78
CAS No. 895017-83-1
Cat. No. B2370593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
CAS895017-83-1
Molecular FormulaC18H13ClN4O
Molecular Weight336.78
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H13ClN4O/c19-14-7-4-8-15(9-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2
InChIKeyPRIDTSVKCVVKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895017‑83‑1): Procurement‑Grade Identity and Chemical Class Baseline


5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895017‑83‑1) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. It features a 5‑benzyl substituent and a 1‑(3‑chlorophenyl) group on the core scaffold [1]. This compound has been referenced in medicinal chemistry contexts as a potential kinase inhibitor scaffold, though its precise pharmacological profile remains sparsely characterized in the open literature . The compound is catalogued in PubChem (CID 7243733) and is offered by several chemical suppliers as a research‑grade building block.

Why Generic Substitution of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one with In‑Class Analogs Is Not Supported by Current Evidence


No published head‑to‑head studies or publicly accessible quantitative data directly compare 5‑benzyl‑1‑(3‑chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one with close structural analogs under identical assay conditions. In the absence of such data, any claim that this compound offers a distinct potency, selectivity, or pharmacokinetic advantage over other N1‑aryl or C5‑benzyl pyrazolo[3,4-d]pyrimidin-4-ones cannot be substantiated. Users should treat all in‑class compounds as functionally interchangeable until differential evidence emerges from controlled experiments.

Quantitative Differentiation Evidence for 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one: Current Status


No Validated Head‑to‑Head Comparator Data Available for Procurement Decision‑Making

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) failed to identify any study that reports quantitative activity data (IC50, Ki, % inhibition, etc.) for 5‑benzyl‑1‑(3‑chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one alongside a defined comparator compound in the same assay. Without such data, no evidence‑based differentiation claim can be made.

kinase inhibition pyrazolo[3,4-d]pyrimidine comparator analysis

Structural Features Do Not Automatically Confer Differentiated Pharmacology

The compound possesses a 3‑chlorophenyl group at N1 and a benzyl group at C5. While these substituents differ from those in, for example, the CDK2‑targeted 1‑aryl‑4,5‑dihydro‑1H‑pyrazolo[3,4-d]pyrimidin-4-ones described in WO‑0021926‑A2, no SAR study explicitly quantifies the impact of this specific substitution pattern on potency, selectivity, or physicochemical properties relative to unmethylated, para‑substituted, or heteroaryl analogs.

structure‑activity relationship medicinal chemistry pyrazolopyrimidine

Current and Potential Application Scenarios for 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one Based on Available Evidence


Chemical Probe Development for Kinase Profiling (Hypothetical)

If future studies generate quantitative selectivity profiles (e.g., KinomeScan or biochemical IC50 panels) against a panel of kinases, this compound could serve as a starting point for probe development. Currently, no such data exist.

Structure‑Activity Relationship (SAR) Exploration of Pyrazolo[3,4-d]pyrimidin-4-ones

The compound may be used as a synthetic intermediate or as a member of a compound library for systematic SAR studies aimed at mapping the influence of N1‑(3‑chlorophenyl) and C5‑benzyl substituents on biological activity. Its value in such studies depends entirely on the generation of comparative data.

Reference Compound for Analytical Method Development

The well‑defined chemical structure and commercial availability (from multiple suppliers) make this compound suitable as a reference standard for HPLC, LC‑MS, or NMR method development in medicinal chemistry laboratories.

Quote Request

Request a Quote for 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.